Cas no 1266150-87-1 (1-(quinoxalin-2-yl)cyclopropan-1-amine)

1-(quinoxalin-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(quinoxalin-2-yl)cyclopropan-1-amine
- 1-(2-Quinoxalinyl)cyclopropanamine
-
- インチ: 1S/C11H11N3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2
- InChIKey: LEIAAVLJZGXRLI-UHFFFAOYSA-N
- ほほえんだ: C1(C2C=NC3C(N=2)=CC=CC=3)(N)CC1
じっけんとくせい
- 密度みつど: 1.286±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 342.2±32.0 °C(Predicted)
- 酸性度係数(pKa): 6.82±0.20(Predicted)
1-(quinoxalin-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855184-0.25g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1855184-1.0g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1855184-5.0g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1855184-10.0g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1855184-0.5g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1855184-2.5g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1855184-1g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1855184-0.1g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1855184-10g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 10g |
$5159.0 | 2023-09-18 | ||
Enamine | EN300-1855184-0.05g |
1-(quinoxalin-2-yl)cyclopropan-1-amine |
1266150-87-1 | 0.05g |
$1008.0 | 2023-09-18 |
1-(quinoxalin-2-yl)cyclopropan-1-amine 関連文献
-
1. Book reviews
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
1-(quinoxalin-2-yl)cyclopropan-1-amineに関する追加情報
1-(Quinoxalin-2-yl)cyclopropan-1-amine: A Comprehensive Overview
1-(Quinoxalin-2-yl)cyclopropan-1-amine, also known by its CAS number 1266150-87-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline moiety with a cyclopropylamine group. The quinoxaline ring, a bicyclic aromatic system, is known for its stability and potential for various chemical reactions, while the cyclopropylamine group introduces a strained ring system that can enhance reactivity and bioavailability.
The synthesis of 1-(Quinoxalin-2-yl)cyclopropan-1-amine has been extensively studied, with researchers exploring various methodologies to optimize the reaction conditions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantioselectivity, which is crucial for its potential applications in drug discovery. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the efficiency of the synthesis process.
In terms of pharmacological properties, 1-(Quinoxalin-2-yl)cyclopropan-1-amine has shown promising activity in several biological assays. Studies have demonstrated its potential as an anti-tumor agent, with selective cytotoxicity against various cancer cell lines. Additionally, this compound exhibits anti-inflammatory properties, making it a candidate for the development of novel therapeutic agents targeting inflammatory diseases.
The structural versatility of quinoxaline derivatives has led to their exploration in diverse applications beyond medicine. For instance, these compounds have been investigated for their potential as agrochemicals and materials science applications. The incorporation of the cyclopropylamine group in 1-(Quinoxalin-2-yl)cyclopropan-1-amine further enhances its functional diversity, enabling interactions with various biological targets.
Recent research has also focused on the computational modeling of quinoxaline-based compounds, including 1-(Quinoxalin-2-yl)cyclopropane amine, to predict their binding affinities to specific proteins. These studies have provided valuable insights into the molecular mechanisms underlying their bioactivity, paving the way for rational drug design.
In conclusion, CAS 126615087-based compounds like 1-(Quinoxalin-2-yllcyclopropane amine) represent a promising class of molecules with wide-ranging applications in medicine and beyond. Continued research into their synthesis, biological activity, and structural modifications will undoubtedly unlock new opportunities for their utilization in addressing unmet therapeutic needs.
1266150-87-1 (1-(quinoxalin-2-yl)cyclopropan-1-amine) 関連製品
- 891868-38-5(2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide)
- 2096997-57-6(2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane)
- 1538115-58-0(Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-)
- 2172251-95-3(3-methyl-4-(5-methylfuran-2-yl)butan-2-ol)
- 2070015-31-3(Netupitant-d)
- 1207547-64-5(4-iodo-2-propyl-1H-imidazole)
- 2229556-45-8(2-hydroxy-2-1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropylacetic acid)
- 1903838-12-9(tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)
- 1225798-70-8(3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid)
- 2230875-10-0(6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine)




